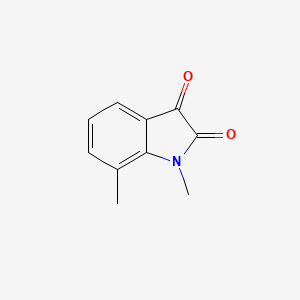

1,7-dimethyl-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,7-dimethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)11(2)10(13)9(7)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIBNQOZLYICJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406065 | |

| Record name | 1,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91790-39-5 | |

| Record name | 1,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,7-dimethyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 1,7-dimethyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. Due to the limited availability of experimental data for this specific isomer, this document combines reported data for closely related compounds and established synthetic methodologies to offer a predictive and practical resource for research and development.

Core Chemical Properties

This compound, also known as 1,7-dimethylisatin, possesses a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1] The core structure consists of an indole ring system with methyl groups at the 1 and 7 positions and ketone groups at the 2 and 3 positions.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively available in the peer-reviewed literature. The following table summarizes key computed and experimental values for the parent compound, isatin, and related isomers to provide a comparative reference.

| Property | This compound (Computed) | Isatin (Experimental) | 7-Methylisatin (Experimental) |

| Molecular Formula | C₁₀H₉NO₂ | C₈H₅NO₂ | C₉H₇NO₂ |

| Molecular Weight | 175.18 g/mol [1] | 147.13 g/mol | 161.16 g/mol [2] |

| logP | 1.2577[1] | 0.83 | Not Available |

| Hydrogen Bond Acceptor Count | 4[1] | 2 | 2 |

| Hydrogen Bond Donor Count | 0 | 1 | 1 |

| Polar Surface Area | 30.048 Ų[1] | 46.2 Ų | 46.2 Ų |

| Melting Point | Not Available | 203 °C (decomposes) | Not Available |

| CAS Number | Not Available | 91-56-5 | 1127-59-9[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 7-Methylisatin (Step 1)

This protocol is adapted from the general Sandmeyer isatin synthesis.

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

In a suitable reaction vessel, dissolve 2-methylaniline in a mixture of water and concentrated hydrochloric acid.

-

To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Heat the mixture under reflux for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and collect the precipitated isonitrosoacetanilide intermediate by filtration. Wash with water and dry.

-

-

Cyclization to 7-Methylisatin:

-

Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-80°C with constant stirring.

-

After the addition is complete, continue to heat the mixture for a short period to ensure complete cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 7-methylisatin.

-

Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.

-

Experimental Protocol: N-Alkylation to this compound (Step 2)

This protocol is a general method for the N-alkylation of isatins.

-

Reaction Setup:

-

In a round-bottom flask, suspend 7-methylisatin and a suitable base (e.g., anhydrous potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Stir the suspension at room temperature for a brief period to facilitate the formation of the isatin anion.

-

-

Alkylation:

-

Add a methylating agent (e.g., methyl iodide) to the suspension.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by TLC.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

-

Spectroscopic Data

Experimental spectroscopic data for this compound is not currently available. The following table provides predicted data and experimental data for the parent compound, isatin, for reference.

| Spectroscopic Data | This compound (Predicted) | Isatin (Experimental) |

| ¹H NMR | Aromatic protons, two methyl group singlets. | Aromatic protons, NH proton. |

| ¹³C NMR | Carbonyl carbons, aromatic carbons, two methyl carbons. | Carbonyl carbons, aromatic carbons. |

| IR (cm⁻¹) | C=O stretching (around 1700-1750), C-N stretching, aromatic C=C stretching. | 3207 (-NH), 1743 & 1691 (C=O), 1294 (C-N), 1457 (C=C). |

| Mass Spec (m/z) | [M]⁺ at 175.06 | [M]⁺ at 147.03 |

Biological Activity

While no specific biological activity has been reported for this compound, the isatin scaffold is a well-known pharmacophore with a broad range of biological activities.[3][4] Derivatives of isatin have been shown to possess:

-

Anticancer Activity: Isatin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5]

-

Antimicrobial Activity: Many isatin derivatives exhibit antibacterial and antifungal properties.

-

Antiviral Activity: Isatin-based compounds have been investigated for their potential as antiviral agents, including activity against HIV.

-

Anticonvulsant Activity: Certain isatin derivatives have shown promise as anticonvulsant agents.

-

Enzyme Inhibition: Isatins are known to inhibit a variety of enzymes, including monoamine oxidase (MAO) and kinases.

The methylation at the N-1 and C-7 positions of the indole ring in this compound is expected to modulate these activities by altering the compound's lipophilicity, steric profile, and electronic properties. Further research is required to elucidate the specific biological profile of this particular derivative.

Proposed Mechanism of Action (General for Isatin Derivatives)

Caption: General mechanism of action for isatin derivatives.

Conclusion

This compound is a derivative of the pharmacologically significant isatin scaffold. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and predicted chemical properties based on established chemical principles and data from related compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of this and other isatin derivatives.

References

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]

Spectroscopic and Synthetic Overview of 1,7-Dimethyl-1H-indole-2,3-dione: A Technical Report

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and synthetic routes for 1,7-dimethyl-1H-indole-2,3-dione. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and a specific, reproducible synthesis protocol for this compound remain elusive. Chemical vendors list the compound, confirming its commercial availability, but do not provide substantive technical data.[1]

This report, therefore, summarizes the available information on the closely related isomer, 7-methylisatin, to provide context and predictive insights. A general experimental workflow for the synthesis of substituted isatins, which would be applicable for the synthesis of this compound, is also presented.

Spectroscopic Data of Isomers

While specific data for this compound is not available, data for the structural isomer 7-methylisatin (7-methyl-1H-indole-2,3-dione) can offer valuable comparative insights.

Table 1: Spectroscopic Data for 7-Methylisatin

| Technique | Data |

| ¹H NMR | Aromatic protons typically appear as multiplets, and the methyl protons as a singlet. |

| ¹³C NMR | Carbonyl carbons (C2 and C3) are expected in the range of 158-184 ppm. Aromatic carbons and the methyl carbon will also show characteristic shifts. |

| IR (Infrared) Spectroscopy | Characteristic peaks include N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and prominent C=O stretching of the dicarbonyl system. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would confirm the molecular weight. |

Experimental Protocols: General Synthesis of Substituted Isatins

The synthesis of this compound would likely proceed via the N-alkylation of 7-methylisatin. The general principle for the synthesis of substituted isatins, such as 7-methylisatin, often follows the Sandmeyer isonitrosoacetanilide isatin synthesis.

General N-Alkylation of Isatins

The introduction of a methyl group at the N-1 position of 7-methylisatin would yield this compound. This is typically achieved through a nucleophilic substitution reaction.

Reaction Principle:

-

Deprotonation: The acidic N-H proton of the isatin ring is removed by a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, NMP) to form a resonance-stabilized isatin anion.

-

Nucleophilic Attack: The isatin anion then acts as a nucleophile, attacking an electrophilic methylating agent (e.g., methyl iodide, dimethyl sulfate) to form the N-methylated product.

General Procedure:

-

To a solution of 7-methylisatin in an anhydrous polar aprotic solvent, a suitable base is added portion-wise at room temperature.

-

The reaction mixture is stirred for a specified time to ensure complete formation of the anion.

-

The methylating agent is then added dropwise, and the reaction is heated.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into ice-water, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted isatin, which can be adapted for this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

In-Depth Technical Guide to the Molecular Structure of 1,7-dimethyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-dimethyl-1H-indole-2,3-dione, also known as 1,7-dimethylisatin, is a derivative of the versatile isatin scaffold. Isatin and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its synthesis, spectroscopic characterization, and potential biological significance. While specific experimental data for this particular derivative is limited in published literature, this guide consolidates available information on closely related analogues to provide a thorough understanding of its core features.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1] The core of the molecule is the 1H-indole-2,3-dione (isatin) ring system, which is characterized by a fused benzene and pyrrolidinone ring. In this derivative, methyl groups are substituted at the 1- and 7-positions of the indole ring.

Computed Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 175.063329 |

| Monoisotopic Mass | 175.063329 |

| Topological Polar Surface Area | 30.1 Ų |

| Heavy Atom Count | 13 |

| Complexity | 225 |

Data sourced from PubChem CID 4730265.

Synthesis of this compound

Step 1: Synthesis of 7-methyl-1H-indole-2,3-dione (7-methylisatin)

The Sandmeyer synthesis is a well-established method for preparing isatins from anilines.[2][3]

Experimental Protocol:

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (2.2 equivalents) in water.

-

To this solution, add a solution of 2-methylaniline (1.0 equivalent) in water containing hydrochloric acid.

-

Add sodium sulfate to the reaction mixture.

-

Heat the mixture to reflux (approximately 90°C) for 2 hours.

-

Cool the mixture to allow the precipitation of the isonitroso-N-(2-methylphenyl)acetamide intermediate.

-

Filter the resulting solid, wash it with water, and dry it thoroughly.

-

-

Cyclization to 7-methylisatin:

-

Carefully and slowly add the dried isonitroso-N-(2-methylphenyl)acetamide to pre-warmed concentrated sulfuric acid, maintaining the temperature between 70-80°C.

-

After the addition is complete, continue heating the mixture for a short period (e.g., 10-15 minutes) to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

The 7-methylisatin product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Step 2: N-methylation of 7-methyl-1H-indole-2,3-dione

The N-methylation of isatins is a common transformation and can be achieved under various conditions, including conventional heating and microwave irradiation.[4][5]

Experimental Protocol (Conventional Heating):

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-methylisatin (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

-

Add methyl iodide (CH₃I, 1.2 equivalents) to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to 70°C under reflux.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-cold water to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration, wash it with water, and dry.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure product.

-

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

-

Aromatic Protons: Three protons on the benzene ring, likely appearing as a multiplet or as distinct doublets and triplets in the range of δ 7.0-7.8 ppm. The specific coupling patterns will depend on the relative positions of the protons.

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 1-position, expected to appear around δ 3.2-3.5 ppm.

-

C7-Methyl Protons: A singlet for the three protons of the methyl group at the 7-position, likely shifted slightly upfield or downfield from a typical aromatic methyl group, potentially in the range of δ 2.3-2.6 ppm.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum is expected to exhibit signals for all 10 carbon atoms:

-

Carbonyl Carbons: Two signals in the downfield region, typically between δ 155-185 ppm, corresponding to the C2 and C3 carbonyl carbons.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-155 ppm) for the carbons of the benzene ring and the two quaternary carbons of the indole core.

-

Methyl Carbons: Two signals in the upfield region, one for the N-methyl carbon (around δ 25-30 ppm) and one for the C7-methyl carbon (around δ 15-20 ppm).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Amide Carbonyl) | ~1730-1750 |

| C=O (Ketone Carbonyl) | ~1700-1720 |

| C=C (Aromatic) | ~1600-1450 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-3000 |

Crystallographic Data

No single-crystal X-ray diffraction data for this compound has been found in the searched literature. Therefore, precise bond lengths and angles for this specific molecule cannot be provided. However, crystallographic data for the closely related 7-methyl-1H-indole-2,3-dione can serve as a useful reference for the core structure.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not well-documented, the isatin scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[6] These include anticancer, antiviral, and enzyme inhibitory activities.

One of the key targets of some isatin derivatives is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β by isatin derivatives can lead to the stabilization of β-catenin, its translocation to the nucleus, and the subsequent activation of target genes involved in cell proliferation and differentiation.

Given that 7-methylisatin has been identified as an inhibitor of GSK-3β, it is plausible that this compound may also exhibit similar activity.

Conclusion

This compound is a derivative of the biologically significant isatin scaffold. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview based on established synthetic methodologies and the known properties of closely related analogues. The synthesis can be reliably achieved through a two-step process involving the Sandmeyer synthesis of 7-methylisatin followed by N-methylation. The expected spectroscopic characteristics provide a basis for the identification and characterization of this molecule. Based on the activity of its precursor, this compound holds potential as a modulator of key cellular signaling pathways, such as the Wnt/β-catenin pathway, warranting further investigation into its pharmacological profile. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and other substituted isatin derivatives.

References

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 3. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 1,7-Dimethylisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative data and detailed mechanistic studies on the biological activity of 1,7-dimethylisatin is limited. This guide provides a comprehensive overview based on the known biological activities of the parent isatin scaffold and its other substituted derivatives. The experimental protocols and potential signaling pathways described herein are based on methodologies commonly employed for isatin compounds and should be adapted and validated specifically for 1,7-dimethylisatin.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4] The isatin core can be chemically modified at various positions, leading to a diverse library of compounds with potential therapeutic applications, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[4][5] Substitution patterns on the aromatic ring significantly influence the pharmacological profile of these derivatives.[6] This technical guide focuses on the biological potential of 1,7-dimethylisatin, a member of the dimethyl-substituted isatin family. While direct data is scarce, this document amalgamates information from related compounds to provide a foundational understanding for future research.

Synthesis of 1,7-Dimethylisatin

The synthesis of isatin and its derivatives can be achieved through various methods, with the Sandmeyer synthesis being a common approach.[7] A general protocol for the synthesis of a dimethylisatin derivative involves the reaction of the corresponding dimethylaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[8]

A detailed, adaptable protocol for the synthesis of a 6,7-dimethylisatin derivative, which can be modified for the 1,7-isomer, is as follows:

Protocol: Synthesis of a Dimethylisatin Derivative

Materials:

-

Appropriate dimethylaniline (e.g., 2,6-dimethylaniline for 1,7-dimethylisatin)

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer with hotplate

Procedure:

-

In a round-bottom flask, dissolve the chosen dimethylaniline (1 equivalent) in warm absolute ethanol.

-

To this solution, add chloral hydrate (1 equivalent) and hydroxylamine hydrochloride (1 equivalent).

-

Add a catalytic amount of glacial acetic acid (a few drops).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for the appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The precipitated intermediate is collected by filtration and washed with cold ethanol.

-

The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and heated to induce cyclization.

-

The reaction mixture is cooled and poured into ice-cold water to precipitate the crude 1,7-dimethylisatin.

-

The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol).[8]

Biological Activities

The isatin scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide array of biological activities.

Anticancer Activity

Isatin derivatives are extensively investigated as potential anticancer agents.[4] Their mechanisms of action are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[9]

Cytotoxicity Data for Dimethyl-Substituted Isatin Derivatives:

| Compound Class | Assay Organism/Cell Line | Cytotoxicity Metric | Value(s) | Reference(s) |

| Dimethyl-substituted isatin derivatives | Brine shrimp | LD50 | 22-36 ppm | [1][2] |

| 5,7-dibromoisatin | U937 (human histiocytic lymphoma) | IC50 | <10 µM | [6] |

Apoptosis Induction and Caspase Activation:

A key mechanism of anticancer activity for many isatin derivatives is the induction of apoptosis.[9] This process is mediated by a family of proteases called caspases. In particular, the activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[10] It is plausible that 1,7-dimethylisatin or its derivatives could induce apoptosis in cancer cells through the activation of the caspase cascade.

dot

Caption: General pathway of apoptosis induction by isatin derivatives.

Antimicrobial Activity

Isatin derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[4][5] The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. While specific Minimum Inhibitory Concentration (MIC) values for 1,7-dimethylisatin are not available, the isatin scaffold is a known pharmacophore for antimicrobial activity.

Enzyme Inhibition

The isatin core is a known inhibitor of various enzymes, including kinases, which are crucial regulators of cellular processes.[11] Dysregulation of kinase activity is a common feature of many diseases, including cancer. Therefore, the development of isatin-based kinase inhibitors is an active area of research. Other enzymes, such as caspases and monoamine oxidases, are also targeted by isatin derivatives.[10][12]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of 1,7-dimethylisatin.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

1,7-dimethylisatin

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1,7-dimethylisatin in complete culture medium from a stock solution in DMSO. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

dot

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

White-walled 96-well plates

-

Cells treated with 1,7-dimethylisatin

Procedure:

-

Cell Treatment: Seed and treat cells with 1,7-dimethylisatin in a white-walled 96-well plate as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspase-3/7.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of 1,7-dimethylisatin on the expression and phosphorylation status of proteins in key signaling pathways (e.g., PI3K/Akt, MAPK).

Materials:

-

Cells treated with 1,7-dimethylisatin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins, e.g., p-Akt, Akt, p-ERK, ERK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse the treated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

dot

Caption: Potential signaling pathways affected by isatin derivatives.

Conclusion

1,7-dimethylisatin belongs to a class of compounds with significant therapeutic potential. While specific biological data for this particular isomer is currently limited, the extensive research on the isatin scaffold and its other derivatives provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and enzyme inhibitory agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for researchers to begin to elucidate the specific biological activities of 1,7-dimethylisatin and contribute to the growing field of isatin-based drug discovery. Further studies are crucial to determine its specific molecular targets and to validate its therapeutic potential.

References

- 1. Cytotoxicity study of dimethylisatin and its heterocyclic derivatives | Bangladesh Journal of Pharmacology [banglajol.info]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. | Sigma-Aldrich [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Dentatin Induces Apoptosis in Prostate Cancer Cells via Bcl-2, Bcl-xL, Survivin Downregulation, Caspase-9, -3/7 Activation, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological characterization of a caspase 3/7 selective isatin labeled with 2-[18F]fluoroethylazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

1,7-Dimethylisatin: A Comprehensive Technical Overview for Chemical and Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological activities of 1,7-dimethylisatin (1,7-dimethyl-1H-indole-2,3-dione). While experimental data for this specific isomer is limited in publicly available literature, this document compiles available computed data, proposes a detailed synthetic protocol, and discusses potential biological activities based on the known pharmacology of related isatin derivatives.

Physicochemical Properties

Quantitative physicochemical data for 1,7-dimethylisatin is primarily based on computational predictions. The following table summarizes key properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 175.18 g/mol | --INVALID-LINK-- |

| logP (octanol-water partition coefficient) | 1.2577 | --INVALID-LINK-- |

| logD (distribution coefficient at pH 7.4) | 1.2577 | --INVALID-LINK-- |

| logSw (aqueous solubility) | -2.1676 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

Synthesis of 1,7-Dimethylisatin

The most direct synthetic route to 1,7-dimethylisatin is through the N-methylation of 7-methylisatin. This method is well-established for the N-alkylation of various isatin derivatives.[1]

Experimental Protocol: N-methylation of 7-Methylisatin

This protocol details a general procedure for the synthesis of 1,7-dimethylisatin from 7-methylisatin.

Materials:

-

7-Methylisatin

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-methylisatin (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF.

-

Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes. Subsequently, add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude 1,7-dimethylisatin can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Workflow for the Synthesis of 1,7-Dimethylisatin

Caption: Workflow for the synthesis of 1,7-dimethylisatin via N-methylation of 7-methylisatin.

Potential Biological Activities and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[2] Notably, N-alkylation of the isatin core has been shown to significantly enhance cytotoxic and anticancer activities.[1][3] For instance, various N-alkylisatins have demonstrated the ability to induce G2/M cell cycle arrest and activate effector caspases, which are key events in apoptosis.[3]

One of the well-studied mechanisms of action for some isatin derivatives is the inhibition of protein kinases. Given that many signaling pathways are regulated by kinases, it is plausible that 1,7-dimethylisatin could modulate such pathways. For example, some N-substituted isatins have been reported to exhibit cytotoxic activity through mechanisms that may involve kinase inhibition.[4]

A hypothetical signaling pathway that could be modulated by an N-alkylated isatin derivative leading to apoptosis is depicted below.

Hypothetical Apoptotic Signaling Pathway Modulated by 1,7-Dimethylisatin

Caption: Hypothetical inhibition of a protein kinase by 1,7-dimethylisatin leading to apoptosis.

Conclusion

1,7-Dimethylisatin is a derivative of the pharmacologically significant isatin scaffold. While direct experimental data on its physicochemical properties and biological activities are scarce, this guide provides a framework for its synthesis and potential therapeutic applications based on computed data and the known properties of related N-alkylated isatins. Further experimental validation is necessary to fully characterize this compound and explore its potential in drug discovery and development.

References

- 1. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1,7-dimethyl-1H-indole-2,3-dione: A Technical Guide to its Synthesis and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-dimethyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold, represents a unique entry in the vast chemical space of indole compounds. While a detailed historical account of its specific discovery is not prominent in scientific literature, its existence is a logical extension of the rich history of isatin chemistry, which dates back to the 19th century. The parent compound, isatin (1H-indole-2,3-dione), was first isolated in 1841. The subsequent exploration of its chemical reactivity has led to the synthesis of a multitude of derivatives with a wide array of biological activities. This technical guide provides a comprehensive overview of the plausible synthetic routes to this compound, detailed experimental protocols, and a summary of its expected physicochemical properties based on related compounds. Furthermore, it explores the potential biological significance of this molecule by examining the activities of structurally similar isatin derivatives, offering a foundation for future research and drug discovery endeavors.

Introduction: The Isatin Framework

Isatin and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These activities include, but are not limited to, antiviral, anticancer, antimicrobial, and enzyme inhibitory effects. The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the indole ring system. The methylation at the N1 and C7 positions, as seen in this compound, is expected to modulate its lipophilicity, steric profile, and electronic properties, thereby influencing its interaction with biological targets.

Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process: the synthesis of the 7-methylisatin intermediate, followed by N-methylation.

Step 1: Synthesis of 7-methyl-1H-indole-2,3-dione

The Sandmeyer isatin synthesis is a classical and widely used method for the preparation of isatin and its derivatives from anilines. This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

Experimental Protocol: Sandmeyer Synthesis of 7-methyl-1H-indole-2,3-dione

-

Materials:

-

2-methylaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated sulfuric acid

-

Hydrochloric acid

-

Water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Formation of the Isonitrosoacetanilide Intermediate:

-

In a round-bottom flask, dissolve chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (2.2 eq) in water.

-

To this solution, add a solution of 2-methylaniline (1.0 eq) in water containing hydrochloric acid.

-

Add sodium sulfate to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) for about 2 hours.

-

Cool the reaction mixture to allow the precipitation of the isonitroso-N-(2-methylphenyl)acetamide intermediate.

-

Filter the solid precipitate, wash it thoroughly with water, and dry it completely.

-

-

Cyclization to 7-methyl-1H-indole-2,3-dione:

-

Carefully and slowly add the dried isonitroso-N-(2-methylphenyl)acetamide to pre-warmed concentrated sulfuric acid (maintained at approximately 65-75 °C) with constant stirring.

-

Maintain the temperature and continue stirring for about 30 minutes after the addition is complete.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 7-methyl-1H-indole-2,3-dione.

-

Filter the solid, wash it with cold water until the filtrate is neutral, and then dry.

-

The crude product can be further purified by recrystallization from ethanol.

-

-

Step 2: N-methylation of 7-methyl-1H-indole-2,3-dione

The final step to obtain this compound is the methylation of the nitrogen atom of the isatin ring. This can be achieved through various N-alkylation methods. A common and effective method involves the use of a methylating agent, such as methyl iodide, in the presence of a base. Microwave-assisted synthesis has emerged as a rapid and high-yielding alternative to conventional heating.[1]

Experimental Protocol: N-methylation of 7-methyl-1H-indole-2,3-dione

-

Materials:

-

7-methyl-1H-indole-2,3-dione

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure (Microwave-Assisted): [1]

-

In a microwave-safe vessel, combine 7-methyl-1H-indole-2,3-dione (1.0 mmol), potassium carbonate (1.3 mmol), and methyl iodide (4.0 mmol).

-

Add a few drops of DMF to form a slurry.

-

Seal the vessel and expose it to microwave irradiation (e.g., 300 W) for 3 minutes.[1]

-

After irradiation, allow the vessel to cool to room temperature.

-

Add ice-water to the reaction mixture to precipitate the product.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

-

Data Presentation

Synthesis Yields

| Reaction Step | Starting Material | Product | Reported Yield (Analogous Reactions) | Reference |

| Sandmeyer Synthesis | 2-methylaniline | 7-methyl-1H-indole-2,3-dione | ~80% | [2] |

| N-methylation (Microwave) | Isatin | N-methylisatin | 95% | [1] |

Physicochemical and Spectroscopic Data (Predicted)

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Expected to be a colored solid (likely yellow to orange/red) |

| Melting Point | Not reported |

| ¹H NMR (CDCl₃, δ ppm) | |

| Aromatic Protons | Multiplets in the range of 7.0-7.8 ppm |

| N-CH₃ | Singlet around 3.2-3.4 ppm |

| C7-CH₃ | Singlet around 2.3-2.5 ppm |

| ¹³C NMR (CDCl₃, δ ppm) | |

| Carbonyl Carbons (C2, C3) | Peaks expected around 158 and 183 ppm |

| Aromatic Carbons | Peaks in the range of 110-150 ppm |

| N-CH₃ Carbon | Peak around 26 ppm |

| C7-CH₃ Carbon | Peak around 15-20 ppm |

| Infrared (IR, cm⁻¹) | |

| C=O Stretching | Strong absorptions around 1700-1750 cm⁻¹ |

| Aromatic C-H Stretching | Absorptions around 3000-3100 cm⁻¹ |

| Mass Spectrometry (MS) | |

| [M]⁺ | m/z = 175 |

Potential Biological Activities and Signaling Pathways

While no specific biological activities for this compound have been reported in the reviewed literature, the extensive research on other isatin derivatives provides a strong basis for predicting its potential therapeutic relevance.

-

Antiviral Activity: Many isatin derivatives have demonstrated potent antiviral activity against a broad spectrum of viruses.[3][4][5] The substitution pattern on the isatin core is crucial for this activity.

-

Cytotoxic and Anticancer Activity: Isatin and its derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[6][7][8][9] The mechanism of action often involves the induction of apoptosis.

-

Enzyme Inhibition: Isatins have been identified as inhibitors of various enzymes, including carboxylesterases, which are involved in the metabolism of numerous drugs.[10][11] This suggests a potential role for this compound in modulating drug metabolism.

The specific signaling pathways that this compound might modulate are yet to be elucidated. However, based on the activities of other isatins, potential targets could include viral proteases, cellular kinases involved in cancer progression, or esterases that regulate the levels of bioactive molecules.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Antiviral activity and molecular modeling studies on 1H-indole-2,3-diones carrying a naphthalene moiety [ouci.dntb.gov.ua]

- 4. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journaljpri.com [journaljpri.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

The Synthetic Utility of 1,7-Dimethylisatin: A Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,7-dimethylisatin as a versatile starting material for the synthesis of diverse heterocyclic compounds. Due to the limited specific literature on 1,7-dimethylisatin, this guide presents a robust synthetic pathway to 1,7-dimethylisatin itself and subsequently details its application in key synthetic transformations by adapting established protocols from closely related analogues, such as 7-methylisatin and N-methylisatin. The methodologies, quantitative data, and reaction pathways described herein offer a valuable resource for the design and execution of novel synthetic strategies in medicinal chemistry and drug discovery.

Synthesis of 1,7-Dimethylisatin

The synthesis of 1,7-dimethylisatin can be efficiently achieved in a two-step process. The first step involves the synthesis of 7-methylisatin from 2-methylaniline via the Sandmeyer isatin synthesis. The subsequent step is the N-alkylation of 7-methylisatin to yield the final product, 1,7-dimethylisatin.

Step 1: Synthesis of 7-Methylisatin via Sandmeyer Reaction

The Sandmeyer synthesis is a reliable method for preparing isatin and its derivatives. It involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid.

Experimental Protocol: Synthesis of 7-Methylisatin

-

Part A: Preparation of Isonitroso-N-(2-methylphenyl)acetamide

-

In a 1 L flask, dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate in 500 mL of water.

-

In a separate beaker, prepare a solution of 2-methylaniline (1.0 eq) in 100 mL of water containing a stoichiometric amount of hydrochloric acid.

-

Add the 2-methylaniline solution to the flask.

-

Prepare a solution of hydroxylamine hydrochloride (2.2 eq) in 200 mL of water and add it to the reaction mixture.

-

Heat the mixture to reflux (approximately 90 °C) for about 2 hours, with continuous stirring.

-

Cool the reaction mixture in an ice bath to precipitate the isonitroso-N-(2-methylphenyl)acetamide intermediate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

-

Part B: Cyclization to 7-Methylisatin

-

Carefully and slowly add the dried isonitroso-N-(2-methylphenyl)acetamide in small portions to pre-warmed concentrated sulfuric acid (sufficient to dissolve the intermediate) at 70-80 °C.

-

After the addition is complete, maintain the temperature and stir for an additional 30 minutes.

-

Cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

-

The crude 7-methylisatin will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral.

-

Dry the product. For higher purity, recrystallization from ethanol or acetic acid can be performed. A patent for this synthesis reports a total yield of 80.4%.

-

Step 2: N-Alkylation of 7-Methylisatin

The final step is the methylation of the nitrogen atom of 7-methylisatin. A general and efficient method for N-alkylation of isatins is provided below, which can be adapted using methyl iodide as the alkylating agent.

Experimental Protocol: Synthesis of 1,7-Dimethylisatin

-

In a round-bottom flask, dissolve 7-methylisatin (1.0 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (1.3 mmol) to the solution.

-

Stir the mixture at room temperature.

-

Add methyl iodide (CH₃I) (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture to 70°C and reflux for 1.5 to 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

The crude 1,7-dimethylisatin will precipitate. Collect the solid by filtration.

-

Wash the product with water and dry. The crude product can be purified by recrystallization from ethanol.

Synthesis Workflow for 1,7-Dimethylisatin

Caption: Synthesis of 1,7-Dimethylisatin.

Applications of 1,7-Dimethylisatin in Heterocyclic Synthesis

1,7-Dimethylisatin is a valuable precursor for a variety of heterocyclic scaffolds, primarily through reactions involving its reactive C3-carbonyl group. The N-methylation prevents competing reactions at the indole nitrogen, simplifying product outcomes.

Synthesis of Schiff Bases

The condensation of the C3-carbonyl group of 1,7-dimethylisatin with primary amines is a straightforward method to synthesize isatin-derived Schiff bases, which are known to possess a wide range of biological activities.

Experimental Protocol: General Synthesis of Schiff Bases from 1,7-Dimethylisatin

-

In a 100 mL round-bottom flask, dissolve 1,7-dimethylisatin (0.01 mol) in 30 mL of warm absolute ethanol.

-

To this solution, add a stoichiometric equivalent (0.01 mol) of the desired primary amine.

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Collect the precipitated solid product by filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Dry the purified product in a vacuum oven.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) |

| 6,7-Dimethylisatin | Aniline | Ethanol | Glacial Acetic Acid | 4-6 | High (Not specified) |

| Isatin | 4-Aminoantipyrine | Dioxane | - | Reflux | High (Not specified) |

Table 1: Representative Conditions for Schiff Base Synthesis from Isatin Derivatives.

Synthesis of Spirooxindoles

Spirooxindoles are a prominent class of compounds in medicinal chemistry. 1,7-Dimethylisatin is an excellent starting material for their synthesis via multicomponent reactions, including 1,3-dipolar cycloadditions.

This protocol describes a one-pot, three-component reaction for the synthesis of a spirooxindole derivative.

Experimental Protocol: Three-Component Spirooxindole Synthesis

-

To a 50 mL round-bottom flask, add 1,7-dimethylisatin (1 mmol), malononitrile (1 mmol), and a suitable 1,3-dicarbonyl compound (e.g., 3-methyl-1H-pyrazol-5(4H)-one) (1 mmol).

-

Add ethanol as the solvent and a catalytic amount of piperidine.

-

Reflux the reaction mixture with stirring for the required time (monitor by TLC).

-

After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

| Isatin Derivative | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield (%) |

| N-Methylisatin | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | SnCl₄·5H₂O | DCE | 80 |

| Substituted Isatins | Malononitrile | 3-Methyl-1H-pyrazol-5(4H)-one | Piperidine | Ethanol | High (Not specified) |

Table 2: Conditions for Three-Component Spirooxindole Synthesis.

The reaction of 1,7-dimethylisatin with an amino acid (like sarcosine) generates an azomethine ylide in situ, which can then undergo a [3+2] cycloaddition with a dipolarophile to form spiro-pyrrolidine-oxindoles.

Experimental Protocol: [3+2] Cycloaddition for Spiro-pyrrolidine-oxindole Synthesis

-

In a suitable solvent such as methanol or ethanol, dissolve 1,7-dimethylisatin (1.0 eq) and sarcosine (N-methylglycine) (1.2 eq).

-

Add the dipolarophile (e.g., a substituted maleimide or chalcone) (1.0 eq) to the mixture.

-

Reflux the reaction mixture for 3-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate out.

-

Collect the solid by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Isatin | Sarcosine | N-Phenylmaleimide | Methanol | 92 | | Substituted Isatins | Octahydroindole-2-carboxylic acid | Chalcones | Methanol | 60-85 |

Table 3: Representative Yields for [3+2] Cycloaddition Reactions.

Synthetic Pathways from 1,7-Dimethylisatin

Caption: Key synthetic transformations of 1,7-Dimethylisatin.

Synthesis of Quinoline-4-carboxylic Acids via the Pfitzinger Reaction

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin or its derivatives and a carbonyl compound containing an α-methylene group.

Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-carboxylic Acids

-

In a round-bottom flask, dissolve potassium hydroxide (KOH) (0.02 mol) in a mixture of 1 mL of water and 40 mL of absolute ethanol.

-

Add 1,7-dimethylisatin (0.0075 mol) and stir the mixture at room temperature for 1 hour.

-

Gradually add the α-methylene ketone (e.g., acetone or acetophenone) (0.015 mol) to the solution.

-

Reflux the resulting mixture at approximately 79°C with stirring for 24 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the crude quinoline-4-carboxylic acid derivative by filtration, wash with water, and dry.

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Yield (%) |

| 5-Methylisatin | Phenoxyacetone | KOH | Ethanol | Not specified |

| Isatin | Acetophenone | KOH | Ethanol/Water | 41 |

Table 4: Examples of the Pfitzinger Reaction with Isatin Derivatives.

Conclusion

1,7-Dimethylisatin serves as a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Although specific literature on this particular derivative is not abundant, its reactivity can be reliably predicted based on the well-established chemistry of related isatins. This guide provides a comprehensive framework, including detailed and adaptable experimental protocols, for the synthesis of 1,7-dimethylisatin and its subsequent conversion into a variety of biologically relevant heterocyclic scaffolds such as Schiff bases, spirooxindoles, and quinolines. The presented data and workflows are intended to empower researchers to explore the full synthetic potential of 1,7-dimethylisatin in the development of novel therapeutic agents.

Potential Therapeutic Targets of 1,7-Dimethylisatin: An In-depth Technical Guide

Disclaimer: Direct experimental data on the specific therapeutic targets of 1,7-dimethylisatin is limited in publicly available scientific literature. This guide provides an in-depth analysis of the therapeutic potential of the broader isatin scaffold, drawing upon data from various substituted isatin derivatives to infer the likely biological activities and potential targets of 1,7-dimethylisatin. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Isatin (1H-indole-2,3-dione) and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include anticancer, neuroprotective, antiviral, and antimicrobial properties. The isatin scaffold's amenability to chemical modification allows for the fine-tuning of its biological effects. This technical guide consolidates the current understanding of the therapeutic targets of isatin derivatives, with a particular focus on the potential applications of 1,7-dimethylisatin. While specific data for this particular derivative is scarce, this document extrapolates from structurally related compounds to provide a comprehensive overview of its potential mechanisms of action and therapeutic avenues.

The Isatin Scaffold: A Privileged Structure in Drug Discovery

The isatin core is an endogenous molecule found in humans and various natural sources.[1][2] Its unique structural features, including a fused aromatic ring and a reactive ketone group, make it an attractive starting point for the synthesis of novel therapeutic agents.[3] The biological activity of isatin derivatives can be significantly influenced by the nature and position of substituents on the indole ring.

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of various isatin derivatives, the potential therapeutic applications of 1,7-dimethylisatin can be broadly categorized into two main areas: oncology and neurodegenerative diseases.

Anticancer Activity

Isatin derivatives have demonstrated potent anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and anti-angiogenic activity.[4][5]

3.1.1 Induction of Apoptosis

A key mechanism by which isatin derivatives exert their anticancer effects is through the activation of the caspase cascade, a family of proteases central to programmed cell death.[1] Treatment of cancer cell lines with isatin derivatives has been shown to lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), ultimately resulting in apoptosis.[5]

Figure 1: Proposed apoptotic pathway induced by isatin derivatives.

3.1.2 Inhibition of Protein Kinases

Several isatin derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. While specific kinase targets for 1,7-dimethylisatin are not yet identified, the isatin scaffold is known to be a promising starting point for the development of kinase inhibitors.

Quantitative Data on Anticancer Activity of Isatin Derivatives

The following table summarizes the cytotoxic activity of various isatin derivatives against different cancer cell lines. This data provides a reference for the potential potency of 1,7-dimethylisatin.

| Compound | Cell Line | IC50 (µM) | Reference |

| Isatin-based conjugate | 60 human tumor cell lines | Significant activity at 10 µM | |

| Bis-(indoline-2,3-dione) derivative | MCF-7 | 0.0028 - 0.028 | |

| Isatin-fluoroquinazolinone hybrid | MCF-7 | 0.35 | [6] |

| Copper(II) complex with N-substituted isatin-thiosemicarbazone | Jurkat | 5.83 | [6] |

| Copper(II) complex with N-substituted isatin-thiosemicarbazone | HeLa S3 | 3.53 | [6] |

Table 1: Cytotoxic Activity of Selected Isatin Derivatives

Neuroprotective Activity

Isatin itself is an endogenous neuromodulator with a range of effects on the central nervous system.[7][8] Derivatives of isatin have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

3.2.1 Acetylcholinesterase Inhibition

One of the key therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Certain aminoalkanol derivatives of 1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione have been evaluated as competitive inhibitors of AChE.[9]

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of these 1,7-dimethyl substituted compounds against AChE is presented below.

| Compound | Substituent | IC50 (mM) | Ki (mM) | Type of Inhibition | Reference |

| III | Isopropylamine | 0.033 ± 0.001 | 0.020 ± 0.001 | Competitive | [9] |

| IV | Dimethylamine | 0.035 ± 0.001 | 0.025 ± 0.001 | Competitive | [9] |

Table 2: In Vitro Inhibition of Acetylcholinesterase by 1,7-diMethyl Aminoalkanol Derivatives [9]

Figure 2: Mechanism of acetylcholinesterase inhibition.

Experimental Protocols

This section provides a general methodology for key experiments cited in the literature for evaluating the biological activity of isatin derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Methodology:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 1,7-dimethylisatin derivative) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10]

Acetylcholinesterase Inhibition Assay

Objective: To determine the IC50 and mode of inhibition of a compound against acetylcholinesterase.

Methodology:

-

Enzyme and Substrate Preparation: Solutions of acetylcholinesterase, the substrate (e.g., acetylthiocholine iodide), and the chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Kinetic Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) over time using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration. For kinetic analysis (e.g., Lineweaver-Burk plots) to determine the mode of inhibition, the reaction rates are measured at different substrate concentrations in the presence and absence of the inhibitor.[9]

Figure 3: General workflow for enzyme inhibition assays.

Future Directions

The therapeutic potential of the isatin scaffold is well-established, and the data from various derivatives strongly suggest that 1,7-dimethylisatin is a promising candidate for further investigation. Future research should focus on:

-

Synthesis and Biological Screening: The synthesis of 1,7-dimethylisatin and its screening against a panel of cancer cell lines and key enzymes implicated in neurodegenerative diseases.

-

Target Identification: Unbiased screening approaches to identify the specific molecular targets of 1,7-dimethylisatin.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1,7-dimethylisatin structure to optimize its potency and selectivity for identified targets.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of promising 1,7-dimethylisatin derivatives in relevant animal models of cancer and neurodegenerative diseases.

Conclusion

While direct experimental evidence for the therapeutic targets of 1,7-dimethylisatin is currently lacking, the extensive body of research on the isatin scaffold provides a strong foundation for its potential as a valuable lead compound in drug discovery. The demonstrated anticancer and neuroprotective activities of various isatin derivatives, coupled with the potential for acetylcholinesterase inhibition, highlight promising avenues for the future development of 1,7-dimethylisatin-based therapeutics. Further focused research is warranted to elucidate its precise mechanisms of action and to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors [pharmacia.pensoft.net]

Methodological & Application

Application Note: Synthesis of Indolo[2,3-b]quinoxaline Derivatives from 1,7-Dimethyl-1H-indole-2,3-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous molecules with a wide array of biological activities.[1] Specifically, indolo[2,3-b]quinoxalines, synthesized from the condensation of isatin derivatives with o-phenylenediamines, have garnered substantial interest in medicinal chemistry. These compounds are recognized for their potent anticancer, antiviral, antibacterial, and antimalarial properties.[2][3] Their planar structure allows them to act as DNA intercalating agents, a mechanism often associated with their antitumor and antiviral activities.[3][4][5] This document provides a detailed protocol for the synthesis of novel indolo[2,3-b]quinoxaline derivatives starting from 1,7-dimethyl-1H-indole-2,3-dione (1,7-dimethylisatin).

The general reaction involves the acid-catalyzed condensation of the dicarbonyl group of 1,7-dimethylisatin with an o-phenylenediamine, leading to the formation of the fused heterocyclic system. This protocol offers a straightforward and efficient method for generating a library of substituted indolo[2,3-b]quinoxalines for further investigation in drug discovery and development.

Experimental Protocols

Protocol 1: Synthesis of 4,11-Dimethyl-6H-indolo[2,3-b]quinoxaline Derivatives

This protocol details the synthesis via a classical acid-catalyzed condensation reaction.

Materials:

-

This compound

-

Substituted or unsubstituted o-phenylenediamine

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate (EtOAc)

-

Hexane

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of glacial acetic acid. Add the desired substituted o-phenylenediamine (1.0 mmol) to the solution.

-

Condensation Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring.[2]

-

Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove residual acetic acid.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at 40-50°C.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent such as ethanol can be performed to obtain the pure indolo[2,3-b]quinoxaline derivative.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative data for the synthesis of various 4,11-dimethyl-6H-indolo[2,3-b]quinoxaline derivatives based on typical yields reported for similar reactions involving isatins.[6]

| Entry | o-Phenylenediamine Reactant (R group) | Product: Substituted 4,11-Dimethyl-6H-indolo[2,3-b]quinoxaline | Representative Yield (%)* |

| 1 | o-phenylenediamine (R=H) | 4,11-Dimethyl-6H-indolo[2,3-b]quinoxaline | 90 - 95 |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 2,3,4,11-Tetramethyl-6H-indolo[2,3-b]quinoxaline | 88 - 94 |

| 3 | 4-Chloro-1,2-phenylenediamine | 2-Chloro-4,11-dimethyl-6H-indolo[2,3-b]quinoxaline | 85 - 92 |

| 4 | 4-Nitro-1,2-phenylenediamine | 2-Nitro-4,11-dimethyl-6H-indolo[2,3-b]quinoxaline | 82 - 90 |

*Note: Yields are representative and based on literature for analogous reactions.[6] Actual yields may vary depending on specific reaction conditions and substrate purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

Caption: Workflow for the synthesis of indolo[2,3-b]quinoxalines.

Potential Biological Signaling Pathway